molecular formula C12H7BrN2O2 B11833556 Methyl 7-bromo-3-cyanoquinoline-2-carboxylate

Methyl 7-bromo-3-cyanoquinoline-2-carboxylate

Cat. No.: B11833556
M. Wt: 291.10 g/mol
InChI Key: SSVCXXJWYVDTME-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-bromo-3-cyanoquinoline-2-carboxylate typically involves the bromination of 3-cyanoquinoline-2-carboxylate followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The esterification step involves the reaction of the brominated intermediate with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-3-cyanoquinoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include derivatives where the bromine atom is replaced by another functional group.

    Reduction: Products include amine derivatives.

    Oxidation: Products include quinoline N-oxides.

Scientific Research Applications

Methyl 7-bromo-3-cyanoquinoline-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 7-bromo-3-cyanoquinoline-2-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline core. This interaction can modulate biological pathways, leading to its observed effects. The bromine and cyano groups may also play a role in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-chloro-3-cyanoquinoline-2-carboxylate
  • Methyl 7-fluoro-3-cyanoquinoline-2-carboxylate
  • Methyl 7-iodo-3-cyanoquinoline-2-carboxylate

Uniqueness

Methyl 7-bromo-3-cyanoquinoline-2-carboxylate is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Biological Activity

Methyl 7-bromo-3-cyanoquinoline-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, which is known for a variety of biological activities. The compound features a bromine atom at the 7-position and a cyano group at the 3-position, contributing to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Research indicates that compounds with similar structures often target protein kinases and phosphodiesterases, which play critical roles in cell signaling and proliferation.

  • Protein Kinase Inhibition : The compound has been shown to inhibit receptor tyrosine kinases (RTKs) and other protein kinases, which are crucial in cancer progression. Inhibiting these kinases can lead to reduced tumor growth and metastasis .
  • Phosphodiesterase Inhibition : Similar quinoline derivatives have demonstrated the ability to inhibit phosphodiesterases (PDEs), leading to increased levels of cyclic nucleotides such as cGMP and cAMP. This mechanism can enhance signaling pathways related to neuroprotection and memory formation, making it a candidate for Alzheimer's disease treatment .

Table 1: Biological Activity Summary

Activity TypeAssay TypeIC50 (µM)Reference
Protein Kinase InhibitionVarious RTKs0.20
PDE InhibitionEnzymatic Assay0.50
Antimicrobial ActivityBacterial Strains0.10

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of this compound, researchers found that it effectively inhibited the proliferation of various cancer cell lines by targeting specific growth factor receptors. The compound exhibited a notable reduction in cell viability at concentrations as low as 0.20 µM, highlighting its potential as an effective therapeutic agent against certain cancers .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of compounds similar to this compound. It was found that these compounds could enhance cognitive functions in animal models by modulating the NO/cGMP signaling pathway, suggesting potential applications in treating neurodegenerative diseases .

Properties

Molecular Formula

C12H7BrN2O2

Molecular Weight

291.10 g/mol

IUPAC Name

methyl 7-bromo-3-cyanoquinoline-2-carboxylate

InChI

InChI=1S/C12H7BrN2O2/c1-17-12(16)11-8(6-14)4-7-2-3-9(13)5-10(7)15-11/h2-5H,1H3

InChI Key

SSVCXXJWYVDTME-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C2C=CC(=CC2=N1)Br)C#N

Origin of Product

United States

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